Product packaging for Methyl dec-8-enoate(Cat. No.:CAS No. 62472-91-7)

Methyl dec-8-enoate

Cat. No.: B14537499
CAS No.: 62472-91-7
M. Wt: 184.27 g/mol
InChI Key: OJJIFHYBFZLDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl dec-8-enoate is a high-purity fatty acid methyl ester (FAME) supplied for specialized research and development applications. Fatty acid methyl esters are a major class of compounds derived from vegetable oils and animal fats, and they serve as crucial model compounds in studying renewable energy sources. A primary research application for unsaturated methyl esters like this compound is in pyrolysis and steam cracking studies, which are essential for converting biomass into valuable platform chemicals and for understanding the production of cleaner biofuels . Investigating the decomposition chemistry of these compounds helps researchers develop detailed kinetic models to grasp the influence of the hydrocarbon chain length and the degree of unsaturation on the resulting products . The specific position of the double bond in the carbon chain, such as at the 8-position, can significantly impact the compound's reactivity and degradation pathways during thermal processes. This makes this compound a valuable compound for advancing the understanding of bio-based feedstock conversion in the chemical industry. This product is intended for research purposes only and is not approved for human consumption. Please contact us for a quote, to request a Certificate of Analysis (COA), or for custom synthesis inquiries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B14537499 Methyl dec-8-enoate CAS No. 62472-91-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62472-91-7

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

methyl dec-8-enoate

InChI

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4H,5-10H2,1-2H3

InChI Key

OJJIFHYBFZLDSY-UHFFFAOYSA-N

Canonical SMILES

CC=CCCCCCCC(=O)OC

Origin of Product

United States

Chemical Reactivity and Transformative Organic Chemistry of Methyl Dec 8 Enoate

Reactions Involving the Carbon-Carbon Double Bond

The reactivity of the carbon-carbon double bond in methyl dec-8-enoate is central to its utility in organic synthesis. This site of unsaturation can undergo various addition, cycloaddition, and isomerization reactions.

Stereoselective Hydrogenation Studies

Hydrogenation of the carbon-carbon double bond in this compound converts the unsaturated ester into methyl decanoate (B1226879). While the hydrogenation of this specific molecule is not extensively detailed in dedicated studies, the principles of stereoselective hydrogenation of unsaturated esters are well-established. The goal of stereoselective hydrogenation is to control the spatial arrangement of atoms in the product, which becomes critical when new stereocenters are formed. For a molecule like this compound, this would be relevant if other chiral centers were present or introduced.

Catalytic hydrogenation typically employs transition metals like palladium, platinum, nickel, or rhodium. Homogeneous catalysts, such as those based on iridium or ruthenium complexes, offer high selectivity under mild conditions. dal.canih.gov For instance, iridium complexes with specific ligands can achieve high enantioselectivity in the hydrogenation of various alkenes. escholarship.org The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, solvent) is crucial for achieving high conversion and selectivity, minimizing side reactions like double bond isomerization. researchgate.netresearchgate.net

For similar long-chain unsaturated esters, ruthenium-based catalysts have demonstrated excellent performance, allowing for the reduction of esters under mild conditions, which can be tuned to selectively hydrogenate the C=C bond while leaving the ester group intact. nih.govresearchgate.net

Table 1: Representative Catalysts for Alkene Hydrogenation

Catalyst System Substrate Type Conditions Outcome Reference
[Ir(COD)(PCy3)(py)]PF6 (Crabtree's catalyst) Alkenes H2, CH2Cl2 Efficient hydrogenation of C=C bonds.
[RuCl2(phosphine)2(diamine)] Ketones, Alkenes H2, 2-propanol, base Preferential reduction of C=O over C=C. nih.gov
(PSiP)Ni-H Alkynes 1 atm H2, RT Selective (E)-semihydrogenation. dal.ca
Rh(acac)(CO)2/Biphephos Long-chain olefins 120 °C, 10 bar H2/CO Isomerization-hydroformylation. mdpi.com

Cycloaddition Reactions (e.g., Diels-Alder as a Dienophile)

The carbon-carbon double bond in this compound can participate in cycloaddition reactions. In the context of a [4+2] cycloaddition, or Diels-Alder reaction, the alkene component is known as the dienophile. masterorganicchemistry.commasterorganicchemistry.com The reactivity of a dienophile is significantly enhanced by the presence of an electron-withdrawing group conjugated to the double bond. masterorganicchemistry.comlibretexts.org In this compound, the ester group is not directly conjugated with the C=C bond at the 8-position. This lack of conjugation means it behaves as a relatively unactivated dienophile, requiring more forcing conditions (e.g., higher temperatures or the use of a Lewis acid catalyst) to react with a diene compared to its α,β-unsaturated counterparts like methyl acrylate.

Despite this, it can still function as a dienophile in Diels-Alder reactions. smolecule.com When reacted with a conjugated diene, such as 1,3-butadiene (B125203) or cyclopentadiene (B3395910), it forms a six-membered cyclohexene (B86901) ring. For example, the reaction with cyclopentadiene would yield a bicyclic adduct. The key bond-forming pattern involves the breaking of three π-bonds (two in the diene, one in the dienophile) and the formation of two new sigma bonds and one new π-bond within the newly formed six-membered ring. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Illustrative Diels-Alder Reactions with Alkene Dienophiles

Diene Dienophile Product Type Reference
1,3-Butadiene Methyl acrylate Substituted cyclohexene masterorganicchemistry.com
Cyclopentadiene Maleic Anhydride Bicyclic adduct (Norbornene derivative) libretexts.org
1,3-Cyclohexadiene N-Propylmaleimide Bicyclic adduct masterorganicchemistry.com
Furan-2-carbaldehyde dimethylhydrazone N-substituted maleimide Dioxo-dihydro-isoindole derivative researchgate.net

Isomerization Kinetics and Regioselectivity

The double bond in this compound can migrate along the carbon chain under catalytic conditions, a process known as isomerization. This reaction can be catalyzed by acids, bases, or transition metals (e.g., rhodium, palladium, iridium). mdpi.comresearchgate.net The process typically proceeds until a thermodynamic equilibrium is reached, which favors the most stable isomer. Generally, internal alkenes are more stable than terminal alkenes, and conjugated systems are particularly stable.

Therefore, the isomerization of this compound would likely lead to a mixture of isomers, with methyl dec-2-enoate (an α,β-unsaturated ester) being a thermodynamically favored product due to the conjugation between the double bond and the carbonyl group of the ester. The study of isomerization kinetics reveals the rates at which different isomers interconvert and the activation energies required for these transformations. acs.orgnih.gov

Controlling the regioselectivity of isomerization is a significant challenge. However, specialized catalytic systems have been developed for "chain-walking" isomerization, which can move a double bond over long distances to a desired position, often to form a terminal alkene in a contra-thermodynamic process. nih.gov Research on long-chain olefins like oleonitrile (B91845) has shown that rhodium-bisphosphite catalysts can facilitate tandem isomerization-hydroformylation, indicating that the double bond migrates along the chain before reacting further. mdpi.com The kinetics of such processes are complex and depend heavily on the catalyst, solvent, and temperature. acs.orgnih.gov

Transformations of the Methyl Ester Functional Group

The methyl ester group is the other key reactive site in this compound, enabling transformations such as transesterification and hydrolysis. These reactions are fundamental in lipid chemistry and are widely used in industrial applications like biodiesel production.

Transesterification Processes with Various Alcohols

Transesterification is the process of exchanging the methoxy (B1213986) group (-OCH3) of the methyl ester with an alkoxy group from a different alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. wikipedia.org

Base-catalyzed transesterification is generally faster and occurs under milder conditions. It involves the nucleophilic attack of an alkoxide ion (formed by deprotonating the alcohol with a base like KOH or NaOH) on the ester's carbonyl carbon. thescipub.com

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a neutral alcohol molecule. biodieseleducation.org This method is advantageous when the starting material contains significant amounts of free fatty acids, which would be neutralized and saponified under basic conditions.

The reaction is an equilibrium process. To drive it to completion, a large excess of the new alcohol is often used, or the methanol (B129727) produced is removed from the reaction mixture. wikipedia.org The efficiency of transesterification can be influenced by the type of alcohol and catalyst used. biodieseleducation.orgtechscience.com

Table 3: Transesterification of Fatty Acid Methyl Esters (FAMEs)

Alcohol Catalyst Conditions Product Notes Reference
Ethanol H2SO4 (3%) 75°C, 48h Ethyl Ester (95.8% conversion) Higher boiling point allows higher reaction temp. biodieseleducation.org
1-Butanol H2SO4 (3%) 90°C, 48h Butyl Ester (92.1% conversion) Longer chain alcohols can be effective. biodieseleducation.org
2-Propanol H2SO4 (3%) 80°C, 48h Isopropyl Ester (92.9% conversion) Secondary alcohol, still reactive. biodieseleducation.org
Various Alcohols Zinc(II) cluster Varies Various Esters Chemoselective for transesterification over Michael addition in acrylates. nih.gov
Methanol KOH (5 wt%) 70°C, 2h Methyl Ester Common conditions for biodiesel production from WCO. thescipub.com

Hydrolysis Mechanisms and Derivatization

Hydrolysis is the reverse of esterification, where the ester is cleaved by water to yield a carboxylic acid (dec-8-enoic acid) and methanol. This reaction can be catalyzed by acids, bases, or enzymes (lipases). lyellcollection.orggoogle.com

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that uses a stoichiometric amount of a strong base like NaOH or KOH. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon. The product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the free carboxylic acid.

Acid-catalyzed hydrolysis is a reversible equilibrium process. google.com The mechanism is the microscopic reverse of acid-catalyzed esterification. To drive the reaction toward the carboxylic acid, a large excess of water is typically used. google.comnih.gov

Once dec-8-enoic acid is formed, it serves as a platform for further derivatization . The carboxylic acid group can be converted into a variety of other functional groups. researchgate.netrsc.orgnih.gov For example, treatment with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) converts it to the more reactive acyl chloride. This acyl chloride can then readily react with nucleophiles like amines to form amides, or with alcohols to form different esters. Other derivatization strategies aim to attach fluorescent tags for analytical purposes, often by converting the carboxylic acid to an activated ester that reacts with a fluorescent amine or hydrazine. thermofisher.comresearchgate.net

Table 4: Common Derivatization Reactions of Carboxylic Acids

Reagent(s) Functional Group Formed Purpose Reference
SOCl2 or (COCl)2 Acyl Chloride Activation for further reactions rsc.org
Amine, Carbodiimide (e.g., DCC, EDAC) Amide Synthesis of amides, peptide coupling thermofisher.com
Alcohol, Acid Catalyst Ester Ester synthesis nih.gov
LiAlH4 then H2O Primary Alcohol Reduction of the carboxylic acid rsc.org
4-APEBA, NaBH3CN Labeled Aldehyde LC-MS analysis researchgate.net
9-Hydroxymethylanthracene Fluorescent Ester Fluorescence detection researchgate.net

Oligomerization and Polymerization Reactivity of this compound

This compound, an unsaturated fatty acid methyl ester (FAME), exhibits notable reactivity centered around its carbon-carbon double bond, making it a substrate for various catalytic transformations, including oligomerization and polymerization reactions. The primary mechanism governing these transformations is olefin metathesis, a powerful reaction in organic chemistry that involves the redistribution of alkylidene fragments.

Self-Metathesis and Dimerization Pathways

The self-metathesis of this compound is a key dimerization pathway. In this reaction, two molecules of the ester react in the presence of a suitable metathesis catalyst. This process involves the cleavage and reformation of the double bonds at the C-8 position. The reaction yields two new products: a long-chain unsaturated diester, dimethyl 9-octadecenedioate, and a small internal olefin, 2-butene.

The reaction can be represented as follows:

2 x CH₃-CH=CH-(CH₂)₆-COOCH₃ (this compound) ⇌ CH₃OOC-(CH₂)₆-CH=CH-(CH₂)₆-COOCH₃ (Dimethyl 9-octadecenedioate) + CH₃-CH=CH-CH₃ (2-Butene)

This equilibrium reaction is analogous to the self-metathesis of other unsaturated esters like methyl oleate (B1233923), which produces octadec-9-ene and dimethyl octadec-9-enedioate. scielo.brd-nb.inforsc.org The progress of the reaction can be influenced by factors such as the choice of catalyst and the removal of the volatile co-product, 2-butene, which shifts the equilibrium towards the formation of the dimer. scielo.br Various ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are highly effective for this transformation. d-nb.inforsc.org

The resulting long-chain α,ω-difunctional diester is a valuable intermediate for the synthesis of polymers like polyesters and polyamides. d-nb.info

Table 1: Catalysts for Self-Metathesis of Unsaturated Esters This table is illustrative of catalysts used for similar unsaturated esters, applicable to this compound.

Catalyst Catalyst Type Typical Conditions Reference
Grubbs 2nd Generation Catalyst Ruthenium-Carbene CH₂Cl₂, 50°C rsc.org
Hoveyda-Grubbs 2nd Generation Catalyst Ruthenium-Carbene Solvent-free or in ethanol, 50-90°C nih.govuni-oldenburg.de

Acyclic Diene Metathesis (ADMET) Polymerization Reactivity

Acyclic Diene Metathesis (ADMET) is a specific type of step-growth condensation polymerization that exclusively involves α,ω-dienes (dienes with terminal double bonds). wikipedia.org The driving force for the polymerization is the removal of a small, volatile olefin, typically ethylene, from the reaction mixture. wikipedia.org

This compound is a mono-unsaturated ester with an internal double bond. Consequently, it does not fit the structural requirements of an ADMET monomer and cannot undergo ADMET polymerization by itself. The process requires monomers with two terminal double bonds to form long polymer chains. wikipedia.orgmdpi.com

While this compound itself is not a substrate for ADMET, the products of its self-metathesis, specifically the long-chain α,ω-diesters, are valuable monomers for the synthesis of polyesters through other polymerization methods like polycondensation. d-nb.info The synthesis of high-molecular-weight polyesters via ADMET requires specifically designed α,ω-diene ester monomers, such as those derived from undec-10-enoic acid. mdpi.comacs.orgnih.gov

Ring-Opening Metathesis Polymerization (ROMP) Potential

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization reaction that involves cyclic olefins as monomers. wikipedia.org The driving force for this reaction is the relief of ring strain in the cyclic monomer. wikipedia.org

As an acyclic (linear) molecule, this compound cannot directly participate in Ring-Opening Metathesis Polymerization. ROMP requires a cyclic starting material containing a double bond within the ring structure, such as norbornene or cyclooctene (B146475) derivatives. rsc.orgnih.gov

The theoretical potential for this compound to be involved in ROMP would necessitate its prior conversion into a suitable cyclic monomer. This would involve a multi-step synthetic sequence, for example, an intramolecular reaction to form a macrocyclic lactone containing the C=C double bond. The resulting macrocycle could then potentially undergo ROMP. However, this is a hypothetical and indirect route. The efficiency of such a cyclization and subsequent polymerization would depend heavily on the stability and strain of the formed ring. In practice, ROMP is typically performed with readily available and highly strained cyclic olefins to ensure efficient polymerization. rsc.orgnih.govbeilstein-journals.org

Applications in Advanced Materials Science and Chemical Building Blocks

Monomer for Polymer Synthesis and Advanced Materials

The bifunctional nature of methyl dec-8-enoate allows it to be used as a monomer in the synthesis of a wide range of polymeric materials. The ester group can participate in polycondensation reactions, while the terminal alkene is available for addition polymerization or post-polymerization modification.

Bio-based Polyester Synthesis and Characterization

This compound is a candidate for producing bio-based polyesters. Generally, aliphatic polyesters are synthesized through the polycondensation of diols and dicarboxylic acids or the self-condensation of hydroxy acids. ceon.rsnih.gov While direct polymerization studies on this compound are not extensively documented, its structure is analogous to other C10 and C11 unsaturated monomers that have been successfully polymerized. For instance, methyl 10-undecenoate has been used to create aliphatic diols which are then polymerized with diesters to form polyesters and poly(ester-amide)s with high molar masses. researchgate.net Similarly, copolymers of lactic acid and 10-hydroxycapric acid (derived from a C10 fatty acid) have been synthesized, demonstrating the utility of C10 building blocks in creating polyesters with tailored properties like high thermal stability and ductility. mdpi.com

The synthesis of polyesters from these monomers typically involves a two-stage melt polycondensation process, often using catalysts like tetrabutoxytitanium or tin-based compounds at high temperatures and under vacuum to drive the reaction to completion. ceon.rsresearchgate.net The resulting polyesters are characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm their structure, and their thermal properties are assessed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). ceon.rs Polyesters derived from long-chain monomers like this compound are typically aliphatic, which influences properties like the glass transition temperature (Tg), often falling below room temperature. researchgate.net

Interactive Table: Thermal Properties of Related Bio-based Polyesters

Polymer SystemMonomersGlass Transition Temp. (Tg)Thermal Degradation Temp. (Td, 5%)Reference
Poly(ester-amide)sDiols from methyl 10-undecenoate, bio-based diesterBelow room temperature330–350 °C researchgate.net
PolyricinoleateRicinoleic acid, diethylene glycol-70 to -80 °CIncreases with molecular weight ceon.rs
Poly(lactic acid-co-10-hydroxy decanoate)L-lactic acid, 10-hydroxycapric acidVaries with composition~290-340 °C mdpi.com

Development of Biodegradable and Chemically Recyclable Polymers

Polymers derived from this compound, particularly polyesters, possess inherent characteristics that make them candidates for biodegradable and chemically recyclable materials. The presence of hydrolyzable ester bonds in the polymer backbone is the primary feature enabling their biodegradation. nih.gov Aliphatic polyesters are known to be susceptible to degradation by microorganisms, as the enzymes can cleave these ester linkages. ceon.rs

Furthermore, these polyesters are amenable to chemical recycling. The same ester bonds that allow for biodegradation can be targeted for controlled depolymerization through processes like transesterification. researchgate.net This allows for the breakdown of the polymer back into its constituent monomers or oligomers, which can then be purified and re-polymerized, creating a closed-loop life cycle for the material. This approach is a cornerstone of developing a circular economy for plastics, moving away from the linear "take-make-dispose" model.

Cross-linked Polymer Networks and Elastomers

The carbon-carbon double bond in this compound provides a reactive handle for creating cross-linked polymer networks and elastomers. This functionality allows for the formation of thermoset materials with enhanced mechanical strength, thermal stability, and chemical resistance compared to their linear thermoplastic counterparts.

Several chemical strategies can be employed to utilize the double bond for cross-linking:

Thiol-Ene Reactions: The alkene group can readily react with multifunctional thiols (compounds with multiple -SH groups) in the presence of a radical initiator or UV light. This reaction is highly efficient and is used to form uniform polymer networks. nih.gov For example, copolymers containing pendant decenyl groups (from the closely related dec-9-enyl monomer) have been cross-linked with dithio and trithiol compounds to produce materials with properties suitable for electronic applications. researchgate.net

Oxidative Cross-Linking: Similar to the curing of drying oils, the double bond can undergo autoxidative processes in the presence of oxygen. This involves the formation of peroxide intermediates that lead to the creation of covalent cross-links between polymer chains, transforming a liquid resin into a solid, durable film. acs.org

Michael Addition: The α,β-unsaturated carbonyl structure that can be formed from this compound makes it a Michael acceptor. It can react with nucleophiles (Michael donors) in a conjugate addition reaction to form cross-linked hydrogels and other network materials. nih.gov

Precursor for High-Value Specialty Chemicals

Beyond polymerization, this compound is a valuable starting material for the synthesis of a variety of specialty chemicals, leveraging the reactivity of both its ester group and its terminal double bond.

Synthesis of ω-Functionalized Decanoates and Related Alcohols

The terminal double bond of this compound is a key feature that allows for its conversion into α,ω-difunctional molecules—linear C10 chains with reactive groups at both ends. These bifunctional compounds are important intermediates for producing polyamides, polyesters, and other performance polymers. A primary method for this transformation is olefin metathesis. acs.org

Cross-metathesis of this compound with specific reactants can introduce a new functional group at the terminal position. For example, cross-metathesis with allyl chloride can introduce a terminal chloride, which can be further converted into other functional groups. acs.org Ethenolysis, a cross-metathesis reaction with ethylene, is another powerful tool in oleochemistry, often used to produce shorter-chain ω-unsaturated esters like methyl dec-9-enoate (B1236301) from larger fatty acid esters. mdpi.comresearchgate.net The double bond can also be functionalized through other chemical reactions, including:

Hydroformylation: Reaction with carbon monoxide and hydrogen to produce aldehydes.

Oxidation: Cleavage of the double bond to form carboxylic acids, including dicarboxylic acids.

Epoxidation: Conversion of the double bond to an epoxide ring, which is a versatile intermediate for further reactions.

Building Block for Macrocyclic Compounds and Perfumery Ingredients

Unsaturated C10 esters like this compound are important precursors for the synthesis of macrocyclic compounds, particularly macrocyclic lactones, which are highly prized in the fragrance industry for their musk-like scents. researchgate.netresearchgate.net The primary synthetic strategy for this conversion is ring-closing metathesis (RCM). nih.govresearchgate.net

The general process involves first converting this compound into a long-chain diene. This is typically achieved by esterifying the corresponding decenoic acid with an unsaturated alcohol (e.g., hex-5-en-1-ol). The resulting diene-ester is then subjected to RCM in the presence of a ruthenium-based catalyst (such as a Grubbs catalyst). mdpi.com This intramolecular reaction forms a large ring structure by connecting the two terminal double bonds and releasing a small volatile olefin like ethylene, which drives the reaction to completion. This method provides an efficient route to 15- or 16-membered lactones that possess desirable musk fragrances. mdpi.comresearchgate.net

Other synthetic methods in fragrance chemistry, such as aldol (B89426) condensation, can also utilize derivatives of C10 chains to build the complex carbon skeletons required for specific scent profiles, for example, in the synthesis of sandalwood analogues. nih.govwikipedia.org

Interactive Table: Examples of Ring-Closing Metathesis (RCM) for Macrocycle Synthesis

Substrate TypeCatalystProduct TypeApplicationReference(s)
Diene-ester from dec-9-enoic acidRuthenium-based (e.g., Grubbs catalyst)16-membered macrocyclic lactoneMusk fragrance mdpi.comresearchgate.net
Diene for cyclooctene (B146475) ring formationSchrock's molybdenum carbeneCyclooctenoid sesquiterpeneNatural product synthesis nih.gov
Benzene-fused nona-1,8-dienonesGrubbs-II catalystBenzocycloheptadienonesBenzotropolone synthesis researchgate.net

Intermediates for Agricultural Chemicals and Pheromones

This compound serves as a valuable intermediate in the synthesis of certain agricultural chemicals, most notably insect pheromones. Its strategic placement of a double bond at the C-8 position makes it a key building block for constructing the carbon skeletons of specific semiochemicals used in pest management. The synthesis of these complex molecules often relies on precise chemical transformations where this compound can be a crucial starting material or a key intermediate.

A significant pathway to obtaining this compound for these applications involves the isomerization of the more readily available methyl dec-9-enoate, which is derived from the ethenolysis of natural oils. d-nb.infoscielo.brgoogle.com This isomerization repositions the double bond to the desired C-8 location, opening up synthetic routes to a class of 8-unsaturated fatty olefins. google.com These olefins are precursors to a number of lepidopteran insect pheromones. google.com The general scheme involves the initial conversion of methyl dec-9-enoate (9-DAME) to this compound (8-NAME), which can then undergo further reactions, such as cross-metathesis, to build the final pheromone structure. google.com

One prominent example of a pheromone class that could be derived from an 8-unsaturated intermediate is that of the Trogoderma species (dermestid beetles). The sex pheromones for these stored product pests include (Z)-14-methyl-8-hexadecenal and the related methyl (Z)-14-methyl-8-hexadecenoate. researchgate.netjst.go.jpuni-bayreuth.de The synthesis of these molecules requires the specific (Z)-alkene geometry at the C-8 position. Synthetic strategies targeting these pheromones can logically employ an intermediate like this compound, which already contains the double bond at the correct position, to be elongated via coupling or metathesis reactions.

The general synthetic approach to these types of pheromones highlights the importance of this compound as a chemical building block. While it is often generated in situ or as part of a multi-step sequence from other precursors, its formation is a critical step in achieving the final complex structure of the target pheromone. google.comresearchgate.net

Derivatization to Longer-Chain Unsaturated Esters

This compound is a versatile substrate for derivatization into longer-chain unsaturated esters through olefin metathesis. This catalytic reaction allows for the formation of new carbon-carbon double bonds, effectively enabling chain extension and the creation of novel ester compounds. Both self-metathesis and cross-metathesis are key strategies for this transformation. d-nb.infoscielo.br

In a self-metathesis reaction, two molecules of this compound would react with each other. This process is expected to yield two main products: a long-chain α,ω-diunsaturated diester and a short-chain symmetrical alkene. Specifically, the self-metathesis of this compound would produce dimethyl hexadec-8-ene-1,16-dioate and but-2-ene. The reaction is reversible, and the removal of the volatile but-2-ene byproduct can be used to drive the reaction towards the formation of the desired long-chain diester. This approach is analogous to the self-metathesis of the closely related methyl dec-9-enoate, which yields dimethyl octadec-9-enedioate and ethylene. scielo.br Such long-chain diesters are valuable as monomers for the synthesis of specialty polymers like polyesters and polyamides. d-nb.inforsc.org

Cross-metathesis offers a more versatile route to a wider array of longer-chain unsaturated esters. In this reaction, this compound is reacted with a different olefin partner. The structure of the resulting products depends entirely on the chosen reaction partner. This allows for the synthesis of a variety of monofunctional or difunctional esters with tailored chain lengths and functionalities. For instance, the cross-metathesis of fatty acid methyl esters with other olefins is a well-established method for modifying their chain length. scielo.brrsc.orgnih.gov

The table below illustrates the potential products from the cross-metathesis of this compound with various terminal olefins. The reaction would yield a new, longer-chain unsaturated ester and a shorter, volatile alkene byproduct (propene).

Table 1: Illustrative Cross-Metathesis Products of this compound This table presents theoretical products from the cross-metathesis of this compound with selected terminal olefins.

Olefin Partner Product: Longer-Chain Unsaturated Ester
Pent-1-ene Methyl tridec-8-enoate
Hex-1-ene Methyl tetradec-8-enoate
Oct-1-ene Methyl hexadec-8-enoate
Dec-1-ene Methyl octadec-8-enoate

The efficiency and selectivity of these metathesis reactions are highly dependent on the catalyst used—typically ruthenium-based catalysts like Grubbs or Hoveyda-Grubbs catalysts—and the specific reaction conditions, such as temperature, pressure, and reactant ratios. nih.govias.ac.innih.gov These reactions underscore the utility of this compound as a foundational chemical building block for creating a diverse range of longer-chain esters with potential applications in polymers, lubricants, and other specialty chemicals. d-nb.info

Advanced Analytical Characterization Methodologies in Methyl Dec 8 Enoate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of methyl dec-8-enoate, offering detailed insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The olefinic protons at the C8 and C9 positions are expected to appear in the downfield region, typically between 5.3 and 5.5 ppm. The singlet for the methyl ester protons (-OCH₃) is readily identifiable around 3.6-3.7 ppm. The allylic protons on C7 and C10 will resonate at approximately 2.0 ppm, while the other methylene (B1212753) protons along the aliphatic chain will produce a complex multiplet in the upfield region, generally between 1.2 and 1.6 ppm. The terminal methyl group at C1 would appear as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is the most deshielded, appearing around 174 ppm. The olefinic carbons (C8 and C9) resonate in the range of 120-135 ppm. The methoxy (B1213986) carbon (-OCH₃) gives a signal at approximately 51 ppm. The remaining aliphatic carbons (C2 to C7 and C10) appear in the upfield region, typically between 20 and 35 ppm. libretexts.org

2D NMR Spectroscopy: 2D NMR techniques such as COSY and HSQC are instrumental in confirming the assignments made from 1D NMR spectra. A COSY spectrum would show correlations between adjacent protons, for instance, between the olefinic protons and the allylic protons. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, confirming the C-H connectivity throughout the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
1-174.2
22.30 (t)34.1
31.63 (p)24.9
4-61.2-1.4 (m)29.0-29.5
72.01 (q)32.0
85.40 (dt)129.8
95.35 (dt)124.5
101.98 (dq)27.2
-OCH₃3.67 (s)51.4
CH₃ (at C10)0.95 (t)13.5

Note: The data in this table is predicted based on standard chemical shift values and data from similar compounds, as direct experimental data for this compound is not widely published. The multiplicities are denoted as s (singlet), t (triplet), q (quartet), p (pentet), dt (doublet of triplets), dq (doublet of quartets), and m (multiplet).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester group is typically observed around 1740 cm⁻¹. The C-O single bond stretches of the ester will appear in the 1300-1000 cm⁻¹ region. The presence of the carbon-carbon double bond (C=C) is indicated by a stretching vibration band around 1650 cm⁻¹, although this can sometimes be weak. The C-H stretching vibrations of the sp² hybridized carbons of the double bond are found just above 3000 cm⁻¹, while the sp³ C-H stretches of the aliphatic chain appear just below 3000 cm⁻¹. vscht.czlibretexts.orglibretexts.org

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
C-H (alkene)Stretch3020-3080
C-H (alkane)Stretch2850-2960
C=O (ester)Stretch1735-1750
C=C (alkene)Stretch1640-1680
C-H (alkane)Bend1375-1470
C-O (ester)Stretch1000-1300

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds. For this compound, the C=C stretching vibration gives a strong signal around 1655 cm⁻¹. The C-H stretching modes of the aliphatic chain and the double bond are also visible. The carbonyl (C=O) stretch is typically a weaker band in the Raman spectrum compared to the FTIR spectrum, appearing around 1740 cm⁻¹. rsc.orgresearchgate.net The region below 1500 cm⁻¹ provides a unique "fingerprint" for the molecule, which can be used for identification purposes. researchgate.netnp-mrd.org

Table 3: Key Raman Shifts for Unsaturated Fatty Acid Methyl Esters

Vibrational Mode Characteristic Raman Shift (cm⁻¹)
=C-H Stretch~3010
-CH₂ Stretch (asym)~2925
-CH₂ Stretch (sym)~2855
C=O Stretch~1740
C=C Stretch~1655
-CH₂ Scissoring~1440
=C-H in-plane bend~1265

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like FAMEs. mdpi.comnetlify.app In GC, this compound is separated from other components based on its boiling point and interaction with the stationary phase of the column. The retention time of this compound will depend on the specific column and temperature program used. customs.go.jpgcms.cz Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification. Key fragments for this compound would include the molecular ion peak (M⁺) at m/z 184, and characteristic fragments resulting from the cleavage at different points along the carbon chain and the loss of the methoxy group (-OCH₃). researchgate.netbeilstein-journals.org This technique is highly sensitive and allows for the detection and identification of trace impurities.

Table 4: Typical GC-MS Parameters and Expected Fragments for C10:1 Methyl Esters

Parameter Description
GC Column A polar capillary column (e.g., DB-WAX or BPX70) is often used for FAME separation. uib.no
Carrier Gas Helium or Hydrogen. mdpi.com
Injection Mode Split or splitless, depending on the concentration.
Temperature Program A temperature gradient is typically used to ensure good separation of FAMEs with different chain lengths and degrees of unsaturation. ucdavis.edu
MS Ionization Electron Ionization (EI) at 70 eV is standard. mdpi.com
Expected m/z values Molecular Ion (M⁺): 184. Key fragments: [M-31]⁺ (loss of OCH₃), and other fragments from cleavage of the alkyl chain. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds, although it is also widely used for the analysis of FAMEs. np-mrd.orghmdb.ca For this compound, reversed-phase HPLC (RP-HPLC) with a C18 column is a common choice. customs.go.jp The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727). mdpi.com Detection can be achieved using a UV detector (as FAMEs have a weak UV absorbance around 205 nm) or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer. hmdb.ca HPLC is particularly useful for monitoring the progress of reactions involving this compound, such as its synthesis or conversion, as it allows for the simultaneous quantification of reactants, intermediates, and products in the reaction mixture. mdpi.com

Table 5: General HPLC Conditions for FAME Analysis

Parameter Description
Column Reversed-phase C18 or C8 column. hmdb.ca
Mobile Phase Gradient or isocratic elution with acetonitrile/water or methanol/water mixtures. customs.go.jphmdb.ca
Flow Rate Typically 0.5-1.5 mL/min.
Detector UV (at low wavelengths, e.g., 205 nm), Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) detector, or Mass Spectrometry (MS). hmdb.cahmdb.caoregonstate.edu
Application Reaction monitoring, preparative separation of isomers, and quantification in non-volatile matrices. customs.go.jpmdpi.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for analyzing the molecular weight and molecular weight distribution of polymers. campoly.com In the context of this compound research, this is particularly relevant for polymers synthesized via mechanisms such as Acyclic Diene Metathesis (ADMET) polymerization. ADMET is a powerful method for converting α,ω-dienes, which can be derived from or are analogous to this compound (e.g., methyl 10-undecenoate), into unsaturated polyesters. nih.govrsc.org

The GPC technique separates dissolved polymer molecules based on their hydrodynamic volume (their size in solution). campoly.com The sample solution is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying extents, increasing their path length and causing them to elute later. campoly.com By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the elution profile of an unknown sample can be used to determine its molecular weight distribution. lcms.cz

Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is weighted by the mass of each polymer molecule, meaning larger chains contribute more to the value.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mw to Mn (Đ = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length, while higher values indicate a broader distribution of chain lengths.

Research on the ADMET polymerization of monomers structurally similar to this compound, such as various undecenoates, demonstrates the utility of GPC in characterizing the resulting polyesters. The findings provide a strong indication of the results that would be expected from polymers derived from this compound.

Table 1: GPC Analysis of Polyesters from ADMET Polymerization of Undecenoate-Based Monomers This table presents findings from related systems to illustrate the application of the technique.

Monomer Catalyst Mₙ ( g/mol ) Mₙ/Mₙ (PDI) Source
4-allyl-2-methoxyphenyl 10-undecenoate Grubbs 2nd Gen. 12,700 1.85 nih.gov
Isosorbide bis(undec-10-enoate) Mo-alkylidene 49,400 1.80 acs.org
Isomannide bis(undec-10-enoate) Mo-alkylidene 34,500 1.83 acs.org

The data show that through ADMET polymerization, substantial molecular weights can be achieved. The PDI values are typical for step-growth polymerizations like ADMET, indicating a predictable distribution of polymer chain sizes. nih.govacs.org The choice of catalyst and monomer structure directly influences the final molecular weight and distribution. nih.gov

X-ray Diffraction and Crystallography (for Crystalline Derivatives)

While this compound is a liquid at room temperature, its solid, crystalline derivatives can be analyzed using X-ray diffraction (XRD) and single-crystal X-ray crystallography. These powerful techniques are used to determine the precise arrangement of atoms within a crystal lattice. Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details.

The method involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in specific directions. The resulting diffraction pattern of spots of varying intensity is collected by a detector. By analyzing the positions and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell (the basic repeating structural unit of the crystal) can be calculated. From this map, the positions of the individual atoms are determined, revealing the molecule's complete structure.

For a derivative of this compound to be suitable for this analysis, it must be possible to grow a high-quality single crystal. This is often achieved by derivatizing the original molecule to introduce functionalities that promote strong intermolecular interactions, such as hydrogen bonding or π–π stacking, which facilitate orderly packing into a crystal lattice. plos.orgmdpi.com

The data obtained from a single-crystal XRD experiment are comprehensive and include:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: A detailed description of the symmetry elements within the unit cell.

Unit Cell Parameters: The dimensions of the unit cell (lengths a, b, c) and the angles between them (α, β, γ).

While specific crystallographic data for a derivative of this compound is not prominently available, analysis of other long-chain esters and related functionalized molecules illustrates the type of information that can be obtained. acs.orgmdpi.comthescipub.com

Table 2: Representative Crystallographic Data for a Fused Heterocyclic Ester Derivative This table presents findings from a representative crystalline ester system to illustrate the data obtained from X-ray diffraction analysis.

Parameter Value Source
Chemical Formula C₁₇H₁₀BrN₅S mdpi.com
Crystal System Monoclinic mdpi.com
Space Group P2₁/n mdpi.com
a (Å) 7.8707(2) mdpi.com
b (Å) 15.9681(4) mdpi.com
c (Å) 11.9798(4) mdpi.com
α (°) 90 mdpi.com
β (°) 100.283(3) mdpi.com
γ (°) 90 mdpi.com

This level of structural detail is crucial for understanding structure-property relationships, confirming reaction outcomes, and providing foundational data for computational modeling and materials design.

Computational Chemistry and Theoretical Studies of Methyl Dec 8 Enoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for studying the conformational landscape of flexible molecules like methyl dec-8-enoate.

Computational studies on α,β-unsaturated esters have shown that DFT can effectively map the potential energy surface and identify the most stable conformers, which is crucial for understanding their reactivity. researchgate.net For this compound, DFT calculations would likely be employed to optimize the geometry of various rotamers and determine their relative energies, providing a detailed picture of its conformational space.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular energies and spectroscopic properties, albeit at a higher computational cost than DFT.

For molecules where electron correlation effects are significant, ab initio methods are often preferred for their accuracy. researchgate.net For example, high-level ab initio calculations have been used to determine the thermochemical data for E/Z conformational equilibria in prototypical organic molecules, which is relevant to the double bond in this compound. These calculations can predict relative energies, enthalpies, and free energies with high precision.

Density Functional Theory (DFT) Investigations of Molecular Conformations

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into conformational changes, intermolecular interactions, and the bulk properties of materials.

For this compound, MD simulations would be particularly useful for exploring its vast conformational space in a condensed phase, such as in a liquid or a membrane. Studies on related fatty acid methyl esters (FAMEs), like methyl oleate (B1233923) and methyl palmitate, have employed all-atom MD simulations to investigate their rheological properties. mytribos.org These simulations have successfully predicted properties like density, radius of gyration, and self-diffusion coefficients, showing good correlation with experimental data. mytribos.org

MD simulations using force fields like the general amber force field (GAFF) have revealed dimer-based molecular ordering in biodiesel systems, driven by interactions between the ester head-groups. researchgate.netresearchgate.net This suggests that in a bulk liquid of this compound, similar intermolecular interactions would play a crucial role in determining its physical properties. The unsaturated nature of the alkyl chain in this compound would influence the packing and ordering of the molecules in the liquid phase, a phenomenon that has been observed in simulations of other unsaturated FAMEs. researchgate.netresearchgate.net

The table below, based on data from simulations of analogous methyl esters, illustrates the type of information that can be obtained from MD simulations. mytribos.org

PropertyMethyl Oleate (C18:1)Methyl Palmitate (C16:0)
Simulated Density (g/cm³) 0.850.84
Radius of Gyration (Å) 6.56.0
Self-Diffusion Coefficient (10⁻⁹ m²/s) 1.21.5

This table presents simulated data for methyl oleate and methyl palmitate at 333 K to illustrate the outputs of MD simulations. mytribos.org

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction pathways and the prediction of reaction rates.

For this compound, computational modeling could be used to investigate a variety of reactions, such as its oxidation, degradation, or participation in catalytic processes. For example, DFT studies on the degradation of unsaturated esters initiated by OH radicals have detailed the reaction pathways and calculated the rate constants. researchgate.net These studies show that the primary reaction site is the double bond, where the OH radical can add, leading to the formation of a stable β-hydroxy radical. researchgate.net

In the context of catalysis, computational studies have been instrumental in understanding the mechanisms of reactions involving α,β-unsaturated esters. For instance, the N-heterocyclic carbene (NHC)-catalyzed functionalization of the γ-C–H bond in α,β-unsaturated esters has been investigated using DFT. acs.org These studies have elucidated the multi-step reaction mechanism, including the role of the catalyst and the origin of stereoselectivity. acs.org While this compound is not an α,β-unsaturated ester, the methodologies used in these studies are directly applicable to investigating its potential reactions.

The table below shows calculated activation barriers for a model NHC-catalyzed reaction of an α,β-unsaturated ester, demonstrating the type of data generated in reaction mechanism modeling. acs.org

Reaction StepActivation Energy (kcal/mol)
Nucleophilic Addition 5.2
Deprotonation 12.1
[4+2] Cycloaddition (Rate-Determining) 15.6
Catalyst Regeneration 9.8

This table illustrates the calculated energy barriers for the key steps in a model NHC-catalyzed reaction of an α,β-unsaturated ester. acs.org

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties from first principles is a significant application of computational chemistry, aiding in the identification and characterization of molecules. Methods like DFT can be used to calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

The accurate prediction of ¹³C and ¹H NMR spectra is particularly valuable. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that, when compared with experimental data, can confirm a molecule's structure. researchgate.netresearchgate.net The accuracy of these predictions is dependent on the choice of functional and basis set, with long-range corrected functionals often providing improved results for ¹³C NMR. acs.org For flexible molecules like this compound, it is often necessary to calculate the spectra for multiple low-energy conformers and then compute a Boltzmann-weighted average to obtain a spectrum that is comparable to the experimental one. acs.org

The table below presents a hypothetical comparison of experimental versus DFT-calculated ¹³C NMR chemical shifts for a related unsaturated ester, illustrating the typical accuracy of such predictions.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)
C=O 174.2173.5
-OCH₃ 51.551.0
-CH=CH- 130.1, 128.5129.8, 128.1
Aliphatic Chain 22.7 - 34.122.5 - 33.9

This table is a representative example of the comparison between experimental and calculated ¹³C NMR chemical shifts for an unsaturated ester.

In addition to NMR, DFT can predict vibrational spectra. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, resulting in spectra that closely match experimental FT-IR and Raman data. This allows for the assignment of vibrational modes and a deeper understanding of the molecule's bonding and structure.

Environmental Fate and Biotransformation Studies of Methyl Dec 8 Enoate

Abiotic Environmental Transformation Processes

Abiotic processes are non-biological chemical and physical transformations that affect the compound in the environment. For methyl dec-8-enoate, these primarily include hydrolysis and photochemical degradation.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. For this compound, this involves the cleavage of the ester bond to yield dec-8-enoic acid and methanol (B129727). The rate of this process is highly dependent on pH.

Environmental ConditionHydrolysis PotentialPrimary ProductsReference
Acidic (pH < 7) Catalyzed hydrolysisDec-8-enoic acid, Methanol chemicalbook.com
Neutral (pH ≈ 7) Stable, slow hydrolysisDec-8-enoic acid, Methanol chemicalbook.com
Alkaline (pH > 7) Rapid, complete hydrolysis (saponification)Dec-8-enoate salt, Methanol chemicalbook.com

Photochemical degradation involves the breakdown of a chemical by energy from light. In aquatic environments, direct photolysis of fatty acid methyl esters is not considered a significant degradation pathway. The ester functional group absorbs light in the far ultraviolet (UV) spectrum, a range that does not overlap significantly with natural sunlight reaching the Earth's surface. chemicalbook.com

In the atmosphere, volatile and semi-volatile organic compounds are primarily degraded by reacting with photochemically produced hydroxyl (•OH) radicals. Based on quantitative structure-activity relationship (QSAR) models like the EPA's AOPWIN (Atmospheric Oxidation Program for Windows)™, the atmospheric fate of this compound can be predicted. For similar C10-C18 fatty acid methyl esters, the predicted half-life for this reaction is typically on the order of hours, indicating that the compound would be rapidly degraded if it partitions to the atmosphere. ecetoc.org For instance, the predicted atmospheric half-life for methyl palmitate (a saturated C16 ester) is 6.8 hours. ecetoc.org

While not a result of solar radiation, studies on gamma-ray irradiation (radiolysis) of FAMEs show that degradation proceeds through the formation of hydrocarbons, lower molecular weight FAMEs, aldehydes, and alkenes. sigmaaldrich.com

Hydrolysis Kinetics under Varied Environmental Conditions (pH, Temperature)

Biotic Environmental Transformation Pathways

Biotic transformations, or biodegradation, are driven by microorganisms and are the principal degradation pathway for fatty acid methyl esters in the environment.

This compound, like other FAMEs, is considered to be readily biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. thegoodscentscompany.comepa.gov The process is typically rapid, with reported half-lives for some FAMEs in soil and water being less than three days. acs.orgchemsrc.com

The biodegradation pathway is a multi-step process that begins with the enzymatic hydrolysis (de-esterification) of the ester bond. epa.gov This initial step is carried out by microbial lipases or esterases and produces dec-8-enoic acid and methanol. epa.gov Both of these intermediates are readily biodegradable. epa.gov

Following hydrolysis, the dec-8-enoic acid carbon chain is broken down through the β-oxidation pathway. epa.gov This well-established metabolic process sequentially shortens the fatty acid chain by two-carbon units in each cycle. epa.gov Because this compound is an unsaturated fatty acid, additional enzymatic steps involving isomerases are required to manage the position of the double bond so that β-oxidation can proceed.

Under aerobic conditions , the ultimate end products of complete mineralization are carbon dioxide (CO₂) and water. chemicalbook.com

Under anaerobic conditions , the process can be coupled with different terminal electron acceptors. In methanogenic environments, the final products are methane (B114726) (CH₄) and CO₂. thegoodscentscompany.comepa.gov In the presence of other electron acceptors, nitrate (B79036) or sulfate (B86663) reduction can occur. epa.gov

The metabolism of this compound follows a predictable sequence based on the known pathways for FAME degradation. The primary products are the free fatty acid and alcohol, with subsequent metabolites generated from the breakdown of the fatty acid chain.

The initial biotransformation products are:

Dec-8-enoic acid

Methanol

The subsequent degradation of dec-8-enoic acid via the β-oxidation pathway generates a series of acyl-CoA esters that are progressively shorter by two carbons. The final product of this pathway for an even-numbered carbon chain is acetyl-CoA, which can then enter the citric acid cycle for energy production in the microorganism.

Transformation StepIntermediate / ProductMetabolic PathwayReference
Initial Hydrolysis Dec-8-enoic acid, MethanolEnzymatic de-esterification epa.gov
β-Oxidation Cycle 1 Oct-6-enoyl-CoAβ-Oxidation epa.gov
β-Oxidation Cycle 2 Hex-4-enoyl-CoAβ-Oxidation epa.gov
β-Oxidation Cycle 3 But-2-enoyl-CoAβ-Oxidation epa.gov
Final Thiolysis Acetyl-CoA (2 molecules)β-Oxidation

Aerobic and Anaerobic Biodegradation Mechanisms

Environmental Distribution and Compartmentalization Modeling

The environmental distribution of a chemical describes where it is likely to accumulate in the air, water, soil, or sediment. This can be predicted using fugacity-based multimedia models, which rely on key physicochemical properties. For this compound, these properties can be estimated using models like the EPA's EPI Suite™.

Fatty acid methyl esters are characterized by low water solubility and low volatility, properties which generally increase with carbon chain length. thegoodscentscompany.comepa.gov The octanol-water partition coefficient (log Kₒw) is a key indicator of a substance's tendency to partition into organic phases, such as soil organic carbon or lipids in organisms. For C6 to C18 methyl esters, log Kₒw values range from approximately 2.3 to 8.4.

Based on these properties, Level III fugacity models predict that this compound will predominantly partition to soil and sediment, with minimal partitioning to air or water. acs.org

PropertyPredicted Value / CharacteristicImplication for Environmental FateReference
Molecular Weight 184.28 g/mol - acs.org
Water Solubility Low (e.g., < 100 mg/L)Limited mobility in aquatic systems; tends to adsorb. thegoodscentscompany.com
Log Kₒw (Octanol-Water Partition Coeff.) > 3 (Estimated)Tendency to adsorb to organic matter in soil and sediment.
Vapor Pressure LowLow potential for volatilization from water or soil surfaces.
Log Kₒc (Soil Adsorption Coeff.) > 3 (Estimated)Likely to be immobile in soil.
Primary Environmental Compartment Soil & SedimentThe compound is expected to primarily reside in these compartments upon release. acs.org

Adsorption and Desorption to Soil and Sediment Phases

The tendency of a chemical to bind to soil and sediment particles is a critical factor in determining its mobility and bioavailability in the environment. This process, known as sorption, is primarily influenced by the compound's hydrophobicity (often expressed as the octanol-water partition coefficient, log K_ow_) and the organic carbon content of the soil or sediment.

Generally, fatty acid methyl esters are expected to be strongly sorbed to natural organic matter, leading to significant retardation of their transport in soil and aquifer systems. lyellcollection.org For FAMEs, as the length of the fatty acid carbon chain increases, the octanol-water partition coefficient (log K_ow_) also increases, indicating a greater tendency to adsorb to organic matter in soil and sediment. europa.eu For instance, methyl oleate (B1233923) (a C18:1 ester) is expected to have no mobility in soil based on an estimated organic carbon-normalized adsorption coefficient (K_oc_) of 62,000 L/kg. atamanchemicals.com

This compound, with a 10-carbon chain, falls into the category of shorter-chain FAMEs. For these, the log K_oc_ is generally below 3, suggesting a higher potential for mobility compared to their longer-chain counterparts. europa.eu However, the presence of the ester group and the unsaturated bond can influence adsorption. Studies on the competitive adsorption of FAMEs onto silica (B1680970) gel have shown that the degree of unsaturation affects the adsorption affinity. In one study, the equilibrium adsorption constant was highest for polyunsaturated FAMEs, followed by monounsaturated and then saturated FAMEs. mdpi.com This suggests that the double bond in this compound could enhance its adsorption compared to its saturated analogue, methyl decanoate (B1226879).

Desorption, the release of a sorbed chemical back into the solution phase, is also a key process. The extent of desorption is often not the direct reverse of adsorption, a phenomenon known as hysteresis. This means that once adsorbed, a portion of the chemical may be resistant to release, reducing its mobility and bioavailability over time. While specific desorption studies on this compound are not available, research on other organic compounds shows that desorption can be slow and incomplete, particularly in soils with high organic matter and clay content.

Table 1: Estimated Adsorption Coefficients for Structurally Similar Fatty Acid Methyl Esters

CompoundCarbon ChainLog K_owEstimated K_oc_ (L/kg)Estimated Mobility in Soil
Methyl OleateC18:17.45 nih.gov62,000 atamanchemicals.comImmobile atamanchemicals.com
Methyl MyristateC14:06.41 nih.gov10,000-20,000Low to Immobile
Methyl DecanoateC10:0~4.0<1,000Moderate to Low
This compound C10:1 N/A Likely < 1,000 Moderate to Low

Note: Data for this compound is estimated based on trends observed for other FAMEs. K_oc_ values for Methyl Myristate and Methyl Decanoate are estimations based on their log K_ow_ values.

Volatilization and Atmospheric Transport Potential

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This is governed by the compound's vapor pressure and its Henry's Law constant. The Henry's Law constant, in particular, describes the partitioning of a chemical between air and water at equilibrium.

For fatty acid methyl esters, volatility generally decreases as the carbon chain length increases. concawe.eu Shorter-chain FAMEs, such as methyl hexanoate (B1226103) (C6) and methyl octanoate (B1194180) (C8), have vapor pressures that indicate a potential for volatilization. europa.eu this compound, being a C10 ester, is in a transitional range. While its volatility is expected to be low, it may not be entirely negligible. concawe.eu

The estimated Henry's Law constant for methyl oleate (C18:1) is 0.014 atm-m³/mol, which suggests that volatilization from water surfaces is expected to be a significant fate process. atamanchemicals.comnih.gov The estimated volatilization half-lives for methyl oleate from a model river and lake are 5 hours and 7 days, respectively. atamanchemicals.com However, for compounds with a high tendency to adsorb to soil and sediment, like many FAMEs, the actual rate of volatilization from these media will be significantly reduced or attenuated. atamanchemicals.com

Once in the atmosphere, organic compounds can be transported over long distances. Studies have detected long-chain fatty acids in aerosols over various regions, indicating their capacity for atmospheric transport. researchgate.net These fatty acids can originate from both marine sources, through mechanisms like bubble bursting at the sea surface, and terrestrial sources, such as higher plants. researchgate.net If this compound does volatilize, it would be susceptible to atmospheric transport and subsequent deposition elsewhere. In the atmosphere, it would undergo degradation, primarily through reactions with photochemically produced hydroxyl radicals. europa.eu

Table 2: Estimated Physicochemical Properties Relevant to Volatilization for Structurally Similar Fatty Acid Methyl Esters

CompoundCarbon ChainVapor Pressure (Pa at 25°C)Henry's Law Constant (atm·m³/mol)Volatilization Potential from Water
Methyl OctanoateC8:0>10 europa.euN/APotential for volatilization europa.eu
This compound C10:1 N/A N/A Low to Moderate
Methyl MyristateC14:0~0.065 nih.govN/ALow
Methyl OleateC18:1N/A0.014 (estimated) atamanchemicals.comnih.govExpected to be important atamanchemicals.com

Note: Data for this compound is inferred based on trends. "N/A" indicates that specific, reliable data was not found in the searched sources.

Future Research Directions and Interdisciplinary Investigations

Development of Novel and Highly Selective Catalytic Systems

The synthesis of methyl dec-8-enoate often relies on the metathesis of unsaturated fatty acid esters. While effective, current catalytic systems present opportunities for improvement in terms of selectivity, activity, and reusability.

Future research will likely focus on the development of next-generation catalysts. fuelsandlubes.combiospace.comilbioeconomista.com This includes the design of novel homogeneous and heterogeneous catalysts with enhanced performance. For instance, research into molybdenum and tungsten-based "Schrock" catalysts has shown promise for the ethenolysis of natural oil esters, a key step in producing compounds like this compound. fuelsandlubes.combiospace.comilbioeconomista.com A significant milestone has been the large-scale demonstration of these catalysts, proving their commercial viability. fuelsandlubes.combiospace.com

Furthermore, the development of catalysts that can operate under milder conditions and with greater tolerance to functional groups will be crucial. acs.orgscielo.br This will not only improve the energy efficiency of the process but also expand the range of compatible feedstocks. The exploration of reusable catalysts, such as those supported on magnetic nanoparticles, is another promising avenue to enhance the economic and environmental profile of this compound production. thieme-connect.com

A key challenge in olefin metathesis is controlling the stereoselectivity of the resulting double bond. Future catalyst design will aim to provide high selectivity for either the E or Z isomer of this compound, which is critical for its application in the synthesis of specific high-value products like insect pheromones. google.com

Interactive Data Table: Comparison of Catalytic Systems for Olefin Metathesis
Catalyst Type Key Features Potential Advantages Research Focus
Ruthenium-based (e.g., Grubbs catalysts) High functional group tolerance, good activity. Versatility in various metathesis reactions. Improving catalyst stability and recyclability. acs.orgnih.gov
Molybdenum/Tungsten-based (e.g., Schrock catalysts) High activity for ethenolysis. fuelsandlubes.combiospace.comilbioeconomista.com Efficient production of terminal olefins from natural oils. Scaling up for industrial applications. fuelsandlubes.combiospace.comilbioeconomista.com
Heterogeneous Catalysts (e.g., Re₂O₇/Al₂O₃) Ease of separation and potential for reuse. Simplified product purification and continuous processes. Enhancing activity and selectivity. scielo.br
Nanoparticle-supported Catalysts Magnetic recovery, high surface area. Excellent reusability and potentially higher activity. Optimizing catalyst loading and performance. thieme-connect.com

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

In the context of this compound synthesis, AI can be employed to:

Accelerate Catalyst Discovery: By analyzing the relationship between catalyst structure and activity, ML models can predict promising new catalyst candidates, reducing the need for extensive experimental screening. azom.comuh.eduenergyfrontier.us

Optimize Reaction Conditions: AI algorithms can identify the optimal temperature, pressure, and reactant ratios to maximize the yield and selectivity of this compound. meryt-chemical.com

Predict Catalyst Deactivation: ML models can help understand and predict how catalysts deactivate over time, enabling the development of more robust and long-lasting catalytic systems. meryt-chemical.com

The integration of AI with high-throughput experimental setups will create a closed-loop system for rapid process development. This data-driven approach will be instrumental in designing more efficient and sustainable routes to this compound. azom.comuh.edu

Exploration of New Bio-based Feedstocks for this compound Production

While currently derived from natural oils, the production of this compound could be expanded by exploring a wider range of bio-based feedstocks. mdpi.commdpi.com This aligns with the principles of a circular economy and reduces reliance on a limited number of agricultural sources.

Future research will investigate the use of:

Second-generation feedstocks: Non-food biomass, such as agricultural residues and forestry waste, can be converted into fatty acids and their esters, which can then be used to produce this compound. mdpi.com

Third-generation feedstocks: Algae and other microbial sources represent a promising, and potentially more sustainable, source of oils for chemical production. mdpi.com

Waste streams: Utilizing waste cooking oils and other lipid-containing waste products can create a circular economy model for the production of valuable chemicals.

The development of robust and versatile catalytic systems, as discussed in section 8.1, will be critical to efficiently process these diverse and often more complex feedstocks.

Advancements in In-Situ Analytical Techniques for Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound. Advancements in in-situ analytical techniques will allow for real-time monitoring of the reaction as it occurs.

Techniques such as:

In-situ NMR and IR spectroscopy: Can provide detailed information about the chemical species present in the reaction mixture at any given time.

Mass spectrometry: Can be used to track the formation of products and byproducts in real-time.

Raman spectroscopy: Offers a non-invasive way to monitor changes in the chemical bonds during the reaction.

The data obtained from these techniques will provide invaluable insights into the catalytic cycle, helping researchers to identify reaction intermediates, understand deactivation pathways, and ultimately design more efficient processes. This real-time data can also be fed into AI models for dynamic process control and optimization.

Design of Next-Generation Sustainable Materials from this compound

This compound serves as a versatile building block for the synthesis of a wide range of sustainable materials. nih.govscispace.comrsc.org Its bifunctional nature, with both an ester group and a double bond, allows for a variety of polymerization and modification reactions.

Future research will focus on designing and synthesizing novel polymers and materials with tailored properties, including:

Bio-based Polyesters and Polyamides: this compound can be converted into diacids or diols, which are key monomers for the production of biodegradable and bio-based polyesters and polyamides. horizoneuropencpportal.eu These materials have potential applications in textiles, automotive components, and packaging. horizoneuropencpportal.eu

Specialty Polymers: The double bond in this compound can be functionalized to introduce new properties, leading to the development of specialty polymers for applications in coatings, adhesives, and elastomers.

Surfactants and Lubricants: Derivatives of this compound can be used to produce high-performance, biodegradable surfactants and lubricants, offering a green alternative to petroleum-based products. acs.org

The development of these next-generation materials will contribute to a more sustainable and circular economy, where products are designed to be both high-performing and environmentally benign. scispace.com

Interactive Data Table: Potential Applications of this compound Derivatives
Derivative Potential Application Key Properties
Diacids/Diols Polyesters, Polyamides horizoneuropencpportal.eu Bio-based, potentially biodegradable
Epoxides Resins, Coatings Good adhesion, chemical resistance
Polyols Polyurethanes Versatile mechanical properties
Long-chain alcohols/aldehydes Pheromones, Fragrances High value, specialty chemicals
Amphiphilic molecules Surfactants, Emulsifiers Biodegradable, low toxicity

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing methyl dec-8-enoate with high purity and yield?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, catalyst loading, solvent system) using esterification protocols involving dec-8-enoic acid and methanol under acid catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS). Purify via fractional distillation or column chromatography, and validate structural integrity with 1^1H NMR and 13^13C NMR .
  • Key Considerations : Ensure anhydrous conditions to minimize side reactions like hydrolysis. Document stoichiometric ratios and reaction kinetics for reproducibility .

Q. How can researchers characterize the physicochemical properties of this compound, and what instrumentation is critical?

  • Methodological Answer : Determine boiling/melting points using differential scanning calorimetry (DSC), hydrophobicity via logP calculations (e.g., shake-flask method), and spectral fingerprints using FT-IR (C=O stretch at ~1740 cm1^{-1}). Validate molecular weight via high-resolution mass spectrometry (HRMS). Cross-reference data with literature values from authoritative databases like PubChem or SciFinder, avoiding unreliable platforms .
  • Data Rigor : Replicate measurements to address instrumental variability and report confidence intervals .

Q. What are the best practices for designing stability studies of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze degradation products via HPLC or GC-MS. Compare oxidative stability using antioxidants like BHT. Document changes in ester content and monitor hydrolytic byproducts (e.g., dec-8-enoic acid) .
  • Ethical Compliance : Adhere to safety protocols for handling volatile organic compounds and hazardous waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms for this compound synthesis?

  • Methodological Answer : Apply density functional theory (DFT) to model transition states and intermediate stability in acid-catalyzed esterification. Compare activation energies for competing pathways (e.g., nucleophilic acyl substitution vs. carbocation rearrangements). Validate models using kinetic isotope effects (KIE) or isotopic labeling experiments .
  • Data Integration : Cross-validate computational results with experimental kinetic data to address discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.